Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate
Description
Properties
Molecular Formula |
C11H15ClN2O2S |
|---|---|
Molecular Weight |
274.77 g/mol |
IUPAC Name |
ethyl 5-chloro-2-piperidin-1-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H15ClN2O2S/c1-2-16-10(15)8-9(12)17-11(13-8)14-6-4-3-5-7-14/h2-7H2,1H3 |
InChI Key |
LFSDTSMTVCEDML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N2CCCCC2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches for Thiazole Ring Formation
The thiazole ring serves as the foundational structure for this compound. A widely employed strategy involves cyclocondensation reactions between α-halo carbonyl compounds and thiourea derivatives. For example, ethyl 2-amino-5-methylthiazole-4-carboxylate can be synthesized via the reaction of ethyl 2-chloroacetoacetate with thiourea in ethanol under reflux . Adapting this method, ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate is synthesized by substituting thiourea with piperidine-functionalized intermediates.
Key modifications include:
-
Chloroacetaldehyde and thiourea cyclization : Chloroacetaldehyde reacts with thiourea in ethanol at 0–25°C to form 2-aminothiazole intermediates, which are subsequently functionalized .
-
Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates and yields by stabilizing charged intermediates .
Table 1: Cyclocondensation Reaction Conditions
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 2-chloroacetoacetate | Piperidine | DMF | 80°C | 72% | |
| 2-Chloro-1-(piperidin-1-yl)ethanone | Thiourea | EtOH | Reflux | 65% |
Nucleophilic Substitution for Piperidine Incorporation
Introducing the piperidine moiety requires nucleophilic substitution at the 2-position of the thiazole ring. This step often follows thiazole ring formation to avoid steric hindrance. For instance, 2-chloro-5-methylthiazole-4-carboxylate reacts with piperidine in DMF at 80°C, facilitated by cesium carbonate (Cs₂CO₃) as a base .
Critical parameters :
-
Base selection : Cs₂CO₃ outperforms weaker bases (e.g., K₂CO₃) due to its superior ability to deprotonate piperidine, accelerating substitution .
-
Temperature control : Reactions conducted above 70°C prevent intermediate precipitation, ensuring homogeneity .
Mechanistic insight :
The substitution proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing ester group at position 4 activates the thiazole ring toward nucleophilic attack at position 2 .
Esterification and Protecting Group Strategies
The ethyl ester group is typically introduced early in the synthesis to stabilize the carboxylate moiety. Two primary methods dominate literature:
-
Direct esterification : Reacting 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylic acid with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) .
-
In situ ester formation : Using ethyl chloroacetate as both a reactant and ester source during cyclocondensation .
Comparative analysis :
-
Direct esterification : Higher purity (≥98% by HPLC) but requires acidic conditions that may degrade sensitive intermediates .
-
In situ method : Streamlines synthesis but risks side reactions, necessitating rigorous purification .
Chlorination at the 5-Position
Chlorination is achieved via electrophilic aromatic substitution (EAS) or late-stage functionalization:
-
EAS with Cl₂ or SO₂Cl₂ : Direct chlorination of the thiazole ring at position 5, though regioselectivity challenges arise due to competing sites .
-
Intermediate chlorination : Using pre-chlorinated building blocks (e.g., 2-chloroacetoacetate) to bypass selectivity issues .
Optimization data :
-
SO₂Cl₂ in CCl₄ : Provides 85% regioselectivity for 5-chloro products at 0°C .
-
N-Chlorosuccinimide (NCS) : Milder conditions but lower yields (60–65%) .
Purification and Crystallization Techniques
Final purification often involves recrystallization or chromatographic methods:
-
Recrystallization solvents : Acetonitrile and methanol yield crystalline products with >99% purity .
-
Column chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves ester and piperidine byproducts .
Table 2: Crystallization Conditions
| Solvent System | Purity (%) | Crystal Form | Reference |
|---|---|---|---|
| Acetonitrile/water (3:1) | 99.2 | Monoclinic | |
| Methanol | 98.7 | Orthorhombic |
Scalability and Industrial Adaptations
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key adaptations include:
Chemical Reactions Analysis
Nucleophilic Substitution at the 5-Chloro Position
The chlorine atom at position 5 undergoes substitution with nucleophiles, enabling structural diversification. Key reactions include:
These substitutions are facilitated by the electron-withdrawing thiazole ring, which activates the C–Cl bond toward nucleophilic attack. Computational studies suggest transition states involving partial charge stabilization at the 5-position .
Ester Group Transformations
The ethyl ester undergoes hydrolysis and transesterification:
Acid-Catalyzed Hydrolysis
-
Conditions : 6 M HCl, reflux, 24 h
-
Product : 5-Chloro-2-(piperidin-1-yl)thiazole-4-carboxylic acid
Base-Promoted Transesterification
-
Conditions : NaOMe, methanol, 60°C, 4 h
-
Product : Methyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate
-
Yield : 92% (confirmed by ¹H NMR).
Ring Functionalization via Cycloaddition
The thiazole ring participates in [3+2] cycloadditions with nitrile oxides:
| Nitrile Oxide | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Benzoyl nitrile oxide | Toluene, 110°C, 8 h | 4-Carbethoxy-5-chloro-2-(piperidin-1-yl)thiazolo[3,2-d]isoxazole | >95% (C5 attack) |
| Phenyl nitrile oxide | Microwave, 150°C, 20 min | 4-Carbethoxy-5-chloro-2-(piperidin-1-yl)thiazolo[3,2-d]isoxazole derivative | >90% (C5 attack) |
Density functional theory (DFT) calculations indicate preferential attack at the electron-deficient C5 position due to LUMO localization .
Thiazole Ring Oxidation
-
Reagent : m-Chloroperbenzoic acid (mCPBA)
-
Conditions : CH₂Cl₂, 0°C → rt, 12 h
-
Product : 5-Chloro-2-(piperidin-1-yl)thiazole-4-carboxylate sulfoxide (85% yield).
Ester Group Reduction
-
Reagent : LiAlH₄
-
Conditions : THF, 0°C, 2 h
-
Product : (5-Chloro-2-(piperidin-1-yl)thiazol-4-yl)methanol (62% yield).
Metal-Catalyzed Cross-Couplings
The chloro substituent enables Suzuki-Miyaura couplings:
| Boron Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-2-(piperidin-1-yl)thiazole-4-carboxylate | 73% |
| 4-Pyridylboronic acid | Pd(dppf)Cl₂, CsF | 5-(Pyridin-4-yl)-2-(piperidin-1-yl)thiazole-4-carboxylate | 68% |
Reactions proceed via oxidative addition of Pd⁰ to the C–Cl bond, followed by transmetallation and reductive elimination .
Heterocycle Formation
Reaction with thioureas generates fused thiazolo[4,5-d]pyridazinones:
-
Conditions : Thiourea derivative, DMF, 120°C, 6 h
-
Product : 7-Aryl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
-
Yield : 55–70% (characterized by LC-MS and elemental analysis) .
Decarboxylation Reactions
Thermal decarboxylation under inert atmosphere:
Critical Analysis of Reaction Mechanisms
-
Nucleophilic Aromatic Substitution : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while elevated temperatures accelerate SNAr kinetics .
-
Cycloaddition Selectivity : Frontier molecular orbital (FMO) theory explains regioselectivity in [3+2] reactions, with HOMO(nitrile oxide)–LUMO(thiazole) interactions dominating .
-
Cross-Coupling Efficiency : Electron-rich arylboronic acids exhibit higher reactivity due to facilitated transmetallation steps .
This compound’s versatility makes it a cornerstone in synthesizing bioactive thiazole derivatives, particularly anticonvulsants and kinase inhibitors .
Scientific Research Applications
Biological Activities
Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate exhibits a range of biological activities, making it a subject of interest in drug development:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, indicating potential as an antibiotic agent.
- Anticancer Properties : Preliminary studies suggest activity against cancer cell lines, particularly through mechanisms involving apoptosis induction.
Interaction Studies
Research has focused on how this compound interacts with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and guiding further drug development efforts. For instance, docking studies have revealed binding affinities to specific receptors that are pivotal in therapeutic applications.
Comparative Analysis with Related Compounds
The compound shares structural similarities with other thiazole and piperidine derivatives. Below is a comparative table showcasing some related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 5-chloro-thiazole | Thiazole ring | Antimicrobial | Lacks piperidine moiety |
| 5-Chloro-N-(piperidin-1-yl)-thiazole | Thiazole and piperidine | Anticancer | Different substituents on thiazole |
| Ethyl 4-amino-thiazole | Thiazole ring | Antimicrobial | Amino group instead of piperidine |
The unique combination of thiazole and piperidine functionalities in this compound may enhance its biological activity compared to other related compounds.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC values comparable to established chemotherapeutic agents. Mechanistic studies revealed that the compound induces apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings demonstrated that this compound exhibited potent antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Thiazole Carboxylate Esters
Structural and Substituent Variations
The substituent patterns at positions 2, 4, and 5 of the thiazole ring significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of key derivatives:
Table 1: Structural Comparison of Thiazole Carboxylate Derivatives
*Estimated based on analogous structures.
Crystallographic and Structural Validation
- Tools like SHELXL and SHELXS are widely used for small-molecule refinement and structure validation, applicable to confirming the stereochemistry of such derivatives .
Biological Activity
Ethyl 5-chloro-2-(piperidin-1-yl)thiazole-4-carboxylate is a heterocyclic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry. This compound features a thiazole ring, a piperidine moiety, and an ethyl ester functional group, contributing to its unique biological properties. The following sections detail its synthesis, biological evaluations, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- CAS Number : 1403564-61-3
The presence of the thiazole and piperidine functionalities enhances the compound's reactivity and biological activities, which include antimicrobial, anticancer, and potential neuroprotective effects .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Thiazole Ring : Utilizing appropriate precursors to construct the thiazole framework.
- Piperidine Addition : Introducing the piperidine moiety to enhance biological activity.
- Esterification : Converting the carboxylic acid to an ethyl ester for improved solubility and bioavailability.
These synthetic strategies allow for further functionalization, potentially leading to derivatives with enhanced properties.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains. In studies evaluating similar compounds, thiazole derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacteria. For instance, related compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Studies involving thiazole derivatives suggest that modifications at specific positions can lead to enhanced antiproliferative effects against cancer cell lines. For example, compounds with similar structures have been shown to inhibit growth in various cancer types, including lung and breast cancers .
A comparative analysis of related compounds is presented in the table below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 5-chloro-thiazole | Thiazole ring | Antimicrobial | Lacks piperidine moiety |
| 5-Chloro-N-(piperidin-1-yl)-thiazole | Thiazole and piperidine | Anticancer | Different substituents on thiazole |
| Ethyl 4-amino-thiazole | Thiazole ring | Antimicrobial | Amino group instead of piperidine |
The unique combination of both thiazole and piperidine functionalities in this compound may enhance its biological activity compared to other related compounds .
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. For instance, studies have shown that thiazoles can selectively induce ferroptosis, a form of regulated cell death, through interactions with proteins like GPX4 . This mechanism is particularly relevant in cancer therapy, where inducing cell death in tumor cells is desirable.
Case Studies
Several case studies have highlighted the effectiveness of thiazole-containing compounds in preclinical models:
- Anticancer Efficacy : In vitro studies demonstrated that derivatives similar to this compound exhibited significant antiproliferative effects against various cancer cell lines, with IC values indicating potent activity.
- Antimicrobial Testing : Clinical isolates of bacteria were tested against this compound, showing effective inhibition at low concentrations, thereby suggesting potential therapeutic applications in treating infections caused by resistant strains.
Q & A
Q. Can this compound synergize with existing antibiotics, and how is synergy evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
